molecular formula C6H9ClF2O2S B2489579 (2,2-Difluorocyclopentyl)methanesulfonyl chloride CAS No. 1785345-03-0

(2,2-Difluorocyclopentyl)methanesulfonyl chloride

Cat. No.: B2489579
CAS No.: 1785345-03-0
M. Wt: 218.64
InChI Key: KKYOITPXDAHFAX-UHFFFAOYSA-N
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Description

(2,2-Difluorocyclopentyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C6H9ClF2O2S. This compound is characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and a methanesulfonyl chloride group. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorocyclopentyl)methanesulfonyl chloride typically involves the reaction of (2,2-Difluorocyclopentyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

(2,2-Difluorocyclopentyl)methanol+Methanesulfonyl chloride(2,2-Difluorocyclopentyl)methanesulfonyl chloride+HCl\text{(2,2-Difluorocyclopentyl)methanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} (2,2-Difluorocyclopentyl)methanol+Methanesulfonyl chloride→(2,2-Difluorocyclopentyl)methanesulfonyl chloride+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography and nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorocyclopentyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Reduction: The compound can be reduced to (2,2-Difluorocyclopentyl)methanesulfonamide using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidation of the compound can lead to the formation of sulfonic acids.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed

    Nucleophilic substitution: Products include (2,2-Difluorocyclopentyl)methanesulfonamides, (2,2-Difluorocyclopentyl)methanesulfonates, and (2,2-Difluorocyclopentyl)methanesulfonyl thiocyanates.

    Reduction: (2,2-Difluorocyclopentyl)methanesulfonamide.

    Oxidation: (2,2-Difluorocyclopentyl)methanesulfonic acid.

Scientific Research Applications

(2,2-Difluorocyclopentyl)methanesulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of novel drugs due to its ability to modify biological molecules.

    Material Science: It is used in the synthesis of polymers and advanced materials with unique properties.

    Biological Research: The compound is used to study enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of (2,2-Difluorocyclopentyl)methanesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate linkages with amines, alcohols, and thiols. This reactivity makes it a valuable tool in chemical biology and drug development.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler analog without the difluorocyclopentyl group.

    (2,2-Difluorocyclopentyl)methanesulfonamide: A reduced form of the compound.

    (2,2-Difluorocyclopentyl)methanesulfonic acid: An oxidized form of the compound.

Uniqueness

(2,2-Difluorocyclopentyl)methanesulfonyl chloride is unique due to the presence of the difluorocyclopentyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile reagent in various chemical reactions.

Properties

IUPAC Name

(2,2-difluorocyclopentyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClF2O2S/c7-12(10,11)4-5-2-1-3-6(5,8)9/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYOITPXDAHFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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